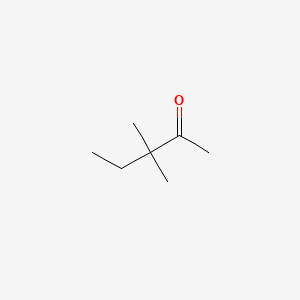

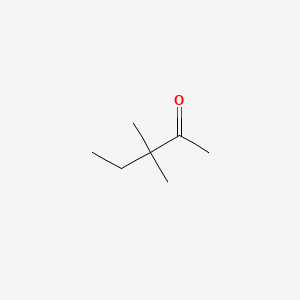

3,3-Dimethyl-2-pentanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,3-dimethylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5-7(3,4)6(2)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHJLBQLQVSEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174714 | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20669-04-9 | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20669-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020669049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,3-Dimethyl-2-pentanone (CAS No. 20669-04-9), a ketone with applications in organic synthesis. The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in reactions, and purification. A summary of its key physical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| Appearance | Colorless, transparent liquid | [4] |

| Boiling Point | 131-132 °C | [1] |

| Melting Point | -46.2 °C (estimate) | [5] |

| Density | 0.808 g/cm³ | [1] |

| Refractive Index | 1.403 | [1] |

| Vapor Pressure | 10.8 mmHg at 25°C | [1] |

| Flash Point | 22.4 °C | [1] |

| Solubility | Miscible with organic solvents. Solubility in water is approximately 1 in 25 parts. | [6] |

Experimental Protocols for Property Determination

Detailed methodologies for the experimental determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic liquids.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Materials:

-

Thiele tube or similar heating apparatus

-

Thermometer (with a range appropriate for the expected boiling point of ~131°C)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

This compound sample

-

Heating mantle or Bunsen burner

-

Stand and clamps

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[1][7][8]

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Materials:

-

Pycnometer (a specific gravity bottle of a known volume)

-

Analytical balance

-

This compound sample

-

Distilled water

-

Thermostat or water bath

Procedure:

-

A clean and dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a thermostat at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is weighed again (m₂).

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the thermostat, the volume is adjusted, and it is weighed (m₃).

-

The density of this compound is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.[9][10]

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is refracted when passing through this compound.

Materials:

-

Abbe refractometer

-

This compound sample

-

Dropper

-

Constant temperature water circulator

-

Lens paper and ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the this compound sample are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

A constant temperature (e.g., 20°C) is maintained by circulating water through the instrument.

-

The light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.[6][11]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the systematic determination of the physical properties of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. Accurate method for the determination of the refractive index of liquids using a laser | Semantic Scholar [semanticscholar.org]

- 6. faculty.weber.edu [faculty.weber.edu]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. chm.uri.edu [chm.uri.edu]

- 11. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 3,3-Dimethyl-2-pentanone (CAS: 20669-04-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethyl-2-pentanone (CAS: 20669-04-9), a significant ketone in organic synthesis. This document details its physicochemical properties, spectroscopic data, and critically reviews various synthetic protocols. Furthermore, it outlines experimental workflows and key chemical reactions, offering valuable insights for professionals in research and development. The structured presentation of data, including detailed experimental methodologies and visual diagrams, is intended to facilitate a deeper understanding and practical application of this compound in synthetic chemistry.

Chemical and Physical Properties

This compound is a colorless, transparent liquid.[1] Its molecular formula is C₇H₁₄O.[1][2] The structure features a sterically hindered carbonyl group due to the presence of a quaternary carbon at the adjacent position, which significantly influences its reactivity.[1]

| Property | Value | Reference |

| CAS Number | 20669-04-9 | [3] |

| Molecular Formula | C₇H₁₄O | [2][4] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| IUPAC Name | 3,3-dimethylpentan-2-one | [1][3] |

| Synonyms | Methyl tert-pentyl ketone, tert-Amyl methyl ketone | [3] |

| Boiling Point | 128.1 °C at 760 mmHg | [2] |

| Density | 0.808 g/cm³ | [2] |

| Flash Point | 22.4 °C | [2] |

| Refractive Index | 1.403 | [2] |

| Vapor Pressure | 10.8 mmHg at 25°C | [2] |

| LogP | 2.01160 | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Technique | Data Highlights | Reference |

| ¹³C NMR | Spectra available from spectral databases. | [3] |

| ¹H NMR | Spectra available from spectral databases. | |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 114. Key fragments at m/z 99, 86, 71, 43, 29, 15. | [5] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretch around 1707 cm⁻¹. C-H stretches observed at 2970, 2935, and 2879 cm⁻¹. | [5] |

Synthesis Protocols

Several synthetic routes have been established for the preparation of this compound. The choice of method may depend on the desired scale, available starting materials, and required purity.

Synthesis from Diethyl Malonate and 2,2-Dimethylbutyryl Chloride

This method involves the acylation of a malonic ester followed by hydrolysis and decarboxylation. A detailed protocol is described in patent CN1321963C.[2]

Experimental Protocol:

-

Preparation of Magnesium Alkoxyl Ethyl Malonate: Diethyl malonate is reacted with a low-alkyl magnesium alkoxide.

-

Acylation: The resulting magnesium enolate of diethyl malonate is reacted with 2,2-dimethylbutyryl chloride in a suitable solvent such as benzene (B151609) or tetrahydrofuran (B95107) (THF). The reaction is typically carried out at a temperature between 60-80 °C.[2]

-

Hydrolysis and Decarboxylation: The intermediate, 2,2-dimethylbutyryl diethyl malonate, is then subjected to acidic hydrolysis and decarboxylation to yield this compound. A mixture of acetic acid and sulfuric acid is often used for this step, with a reaction temperature of 60-100 °C.[2]

-

Purification: The final product can be purified by distillation.[2]

Alkylation of 2-Pentanone

This approach involves the exhaustive methylation of 2-pentanone at the C3 position.[1] Careful control of reaction conditions is crucial to achieve the desired dimethylation.[1]

Experimental Protocol:

-

Enolate Formation: 2-Pentanone is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like THF to generate the enolate.[1]

-

Methylation: A methyl halide, typically methyl iodide, is added to the enolate solution. The reaction is allowed to proceed to form 3-methyl-2-pentanone.

-

Second Alkylation: The process is repeated with another equivalent of LDA and methyl iodide to introduce the second methyl group at the C3 position.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride), followed by extraction with an organic solvent. The crude product is then purified by distillation.

Oxidation of 3,3-Dimethyl-2-pentanol (B21356)

The oxidation of the corresponding secondary alcohol, 3,3-dimethyl-2-pentanol, provides a reliable route to the ketone.[1]

Experimental Protocol:

-

Alcohol Synthesis (Grignard Reaction): 3,3-Dimethyl-2-pentanol can be synthesized via a Grignard reaction. For instance, reacting acetaldehyde (B116499) with tert-butylmagnesium chloride or pivalaldehyde with ethylmagnesium bromide.[1]

-

Oxidation: The synthesized 3,3-dimethyl-2-pentanol is then oxidized to the ketone. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is suitable to avoid over-oxidation.[1] The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM).

-

Work-up and Purification: After the reaction is complete, the reaction mixture is filtered to remove the chromium salts. The filtrate is then washed, dried, and the solvent is removed under reduced pressure. The crude ketone can be purified by distillation.

Chemical Reactivity

The reactivity of this compound is primarily governed by its carbonyl group. However, the bulky tert-pentyl group adjacent to the carbonyl carbon introduces significant steric hindrance, which modulates its reactivity compared to less hindered ketones.[1]

Key Reactions:

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. However, the steric bulk slows down the reaction rate.[1]

-

Enolate Formation: Like other ketones, it can be deprotonated at the α-carbon to form an enolate, which can then participate in various reactions such as alkylations and aldol (B89426) condensations. The steric hindrance can influence the regioselectivity of deprotonation when using bulky bases.[1]

Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its sterically hindered nature can be exploited to achieve high stereoselectivity in certain reactions.[1] It has been utilized in the synthesis of fungicidal azole derivatives and as a precursor for oral hypoglycemic agents.[1][6]

Safety Information

This compound is a highly flammable liquid and vapor.[3] It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | GHS Classification | Reference |

| H225: Highly flammable liquid and vapor | Flammable liquids, Category 2 | [3] |

| H315: Causes skin irritation | Skin corrosion/irritation, Category 2 | [3] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A | [3] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | [3] |

Conclusion

This compound is a versatile ketone with unique reactivity due to the steric hindrance around its carbonyl group. This guide has summarized its key properties, spectroscopic data, and detailed several synthetic methodologies. The provided experimental workflows and reactivity diagrams offer a practical resource for chemists engaged in organic synthesis and drug development. A thorough understanding of its chemistry is essential for its effective application in the synthesis of complex target molecules.

References

- 1. This compound | 20669-04-9 | Benchchem [benchchem.com]

- 2. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]

- 3. This compound | C7H14O | CID 140738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN1781894A - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]

- 6. This compound | 20669-04-9 [chemicalbook.com]

synonyms for 3,3-Dimethyl-2-pentanone like methyl tert-pentyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethyl-2-pentanone, also known by its common synonyms, methyl tert-pentyl ketone and tert-amyl methyl ketone. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and outlines key chemical reaction pathways.

Chemical Identity and Properties

This compound is a colorless, transparent liquid characterized by a carbonyl group at the second carbon position and two methyl groups at the third, creating a sterically hindered ketone.[1] This structure significantly influences its reactivity.

Synonyms and Identifiers

A clear understanding of the nomenclature for this compound is essential for literature searches and chemical sourcing.

| Identifier Type | Value |

| IUPAC Name | 3,3-dimethylpentan-2-one[2] |

| Common Synonyms | methyl tert-pentyl ketone, tert-Amyl methyl ketone[1] |

| CAS Number | 20669-04-9[2] |

| Molecular Formula | C₇H₁₄O[1][2] |

| InChI Key | QSHJLBQLQVSEFV-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCC(C)(C)C(=O)C[3] |

Physicochemical Data

The following table summarizes key quantitative properties of this compound.

| Property | Value |

| Molecular Weight | 114.19 g/mol [2] |

| Boiling Point | 128.1 °C at 760 mmHg[4] |

| Density | 0.808 g/cm³[4] |

| Flash Point | 22.4 °C[4] |

| Vapor Pressure | 10.8 mmHg at 25 °C[4] |

| Refractive Index | 1.403[4] |

| LogP | 2.01160[4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are foundational for laboratory-scale production and quality control.

Synthesis Protocol 1: Oxidation of 3,3-Dimethyl-2-pentanol

This common and reliable method involves the oxidation of the corresponding secondary alcohol to the ketone.

Objective: To synthesize this compound via the oxidation of 3,3-Dimethyl-2-pentanol.

Materials:

-

3,3-Dimethyl-2-pentanol

-

Pyridinium (B92312) chlorochromate (PCC)

-

Dichloromethane (B109758) (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Chromatography column

Procedure:

-

Dissolve 3,3-Dimethyl-2-pentanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion. The mixture will become a dark, heterogeneous slurry.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to filter out the chromium salts.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Protocol 2: Malonic Ester Synthesis

This versatile route allows for the construction of the ketone from smaller precursors.[1]

Objective: To synthesize this compound using a malonic ester pathway.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

2,2-Dimethylbutyryl chloride

-

Aqueous acid (e.g., HCl or H₂SO₄)

-

Heating mantle

-

Reflux condenser

Procedure:

-

Enolate Formation: React diethyl malonate with a strong base, such as sodium ethoxide, in a suitable solvent to form the corresponding enolate.[1]

-

Acylation: Add 2,2-dimethylbutyryl chloride to the enolate solution. The enolate will act as a nucleophile, attacking the acyl chloride to form an acylated intermediate.[1]

-

Hydrolysis and Decarboxylation: Heat the acylated intermediate with an aqueous acid. This step hydrolyzes the ester groups and subsequently leads to decarboxylation, yielding the final ketone product, this compound.[1]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex mixtures.

Objective: To identify and characterize this compound using GC-MS.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer detector.

-

A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program might start at 50°C and ramp up to 250°C.

-

Detection (MS): As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum for this compound will show a characteristic fragmentation pattern, with a prominent peak at m/z 43.[2] The molecular ion peak at m/z 114 may also be observed.[5] This spectrum can be compared to a reference library (e.g., NIST) for positive identification.

Chemical Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key synthesis pathways and the logic of its chemical reactivity.

Caption: Synthesis via Oxidation of a Secondary Alcohol.

Caption: Malonic Ester Synthesis Workflow.

Caption: Logic of Chemical Reactivity.

References

basic reactivity of 3,3-dimethyl-2-pentanone carbonyl group

An In-Depth Technical Guide to the Carbonyl Reactivity of 3,3-Dimethyl-2-Pentanone

Abstract

This compound, also known as methyl tert-pentyl ketone, is a sterically hindered ketone that serves as a valuable model for studying the interplay of electronic effects and steric hindrance in carbonyl chemistry. Its structure, featuring a quaternary carbon atom adjacent to the carbonyl group, significantly influences its reactivity. This guide provides a comprehensive overview of the fundamental reactivity of the carbonyl group in this compound, including nucleophilic addition, enolate formation, reduction, and oxidation reactions. Detailed experimental protocols and quantitative data are presented to support the discussion, making this a vital resource for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Properties

The distinct structure of this compound gives rise to its specific physical and spectroscopic characteristics. The gem-dimethyl group at the C3 position is a defining feature that governs its chemical behavior.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20669-04-9 | [2][3][4] |

| Molecular Formula | C₇H₁₄O | [1][2][4] |

| Molecular Weight | 114.19 g/mol | [1][2][4] |

| IUPAC Name | 3,3-dimethylpentan-2-one | [2][3] |

| Boiling Point | 131-132 °C | [5] |

| Density | 0.808 g/cm³ | [5] |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Value/Range |

| ¹³C NMR | Carbonyl Carbon (C=O) Signal | 210–215 ppm[1] |

| ¹³C NMR | Quaternary Carbon (C3) Signal | 25–30 ppm[1] |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | Strong absorption band |

Fundamental Carbonyl Reactivity: The Influence of Steric Hindrance

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, a result of the polarization of the carbon-oxygen double bond.[1] This makes it a target for nucleophilic attack. However, a defining characteristic of this molecule is the significant steric hindrance imposed by the gem-dimethyl group at the adjacent α-position (C3).[1] This bulky tert-pentyl group shields the carbonyl carbon, impeding the approach of nucleophiles and reducing reaction rates compared to less hindered ketones.[1] This steric effect is a critical factor in determining the efficiency and selectivity of its reactions.

References

An In-depth Technical Guide to the Electrophilicity of 3,3-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of 3,3-dimethyl-2-pentanone, a sterically hindered aliphatic ketone. The document explores the fundamental principles governing its reactivity, the significant impact of its structural features, and methodologies for its quantitative assessment. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science where understanding and modulating ketone reactivity is critical.

Executive Summary

This compound's reactivity is fundamentally dictated by the electrophilic nature of its carbonyl carbon. However, a defining characteristic of this molecule is the quaternary carbon atom adjacent to the carbonyl group, which introduces significant steric hindrance. This steric bulk dramatically influences the accessibility of the electrophilic center to incoming nucleophiles, resulting in attenuated reaction rates compared to less hindered ketones. While this steric shielding can be synthetically advantageous in preventing undesired side reactions, it also necessitates more forcing reaction conditions or highly reactive nucleophiles to achieve desired transformations. This guide synthesizes the theoretical underpinnings of its electrophilicity, presents comparative quantitative data from analogous structures, and provides detailed experimental and computational protocols for its characterization.

Theoretical Framework of Electrophilicity

The electrophilicity of this compound originates from the polarization of the carbon-oxygen double bond in the carbonyl group.[1] Due to the higher electronegativity of oxygen, electron density is pulled from the carbon atom, rendering it electron-deficient and thus susceptible to attack by nucleophiles.[1] This fundamental electronic arrangement is the basis for the characteristic nucleophilic addition reactions of ketones.[1]

The general mechanism for nucleophilic addition to a ketone is a two-step process:

-

Nucleophilic Attack: A nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a solvent or a weak acid added during workup, to yield the final neutral alcohol product.

This process is illustrated in the signaling pathway diagram below.

Caption: General mechanism of nucleophilic addition to a ketone.

Factors Influencing Electrophilicity

Two primary factors govern the electrophilicity of a ketone: electronics and sterics.

-

Electronic Effects: Alkyl groups attached to the carbonyl carbon are electron-donating through an inductive effect. This donation of electron density slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to aldehydes, which have only one such group.[1]

-

Steric Hindrance: This is the dominant factor for this compound. The bulky tert-pentyl group (specifically the two methyl groups on the alpha-carbon) physically obstructs the trajectory of an approaching nucleophile.[1] This steric shielding raises the activation energy of the nucleophilic attack, leading to significantly reduced reaction rates.[1] Studies on the analogous compound, 3,3-dimethylbutanone (pinacolone), have confirmed that the presence of such gem-dimethyl groups leads to a notable decrease in reaction rate coefficients.[1]

The interplay between these factors is visualized in the diagram below.

Caption: Factors governing the electrophilicity of this compound.

Quantitative Analysis of Electrophilicity

The table below presents Mayr's E parameters for several ketones, providing a scale for comparison. Given its steric bulk, this compound is expected to have a highly negative E value, likely lower than that of 3,3-dimethyl-2-butanone (pinacolone). For further context, kinetic data for the gas-phase reaction of 3,3-dimethyl-2-butanone with atmospheric oxidants are also included, illustrating its relatively low reactivity.

| Compound | Structure | Mayr's E Parameter (in DMSO) | Rate Coefficient (k) with OH radicals (cm³ molecule⁻¹ s⁻¹) |

| Cyclohexanone | C₆H₁₀O | -18.7 | N/A |

| Acetone | (CH₃)₂CO | -19.8 | 1.8 x 10⁻¹³ |

| 3-Pentanone | (C₂H₅)₂CO | -20.6 | 1.1 x 10⁻¹² |

| 3,3-Dimethyl-2-butanone | (CH₃)₃CCOCH₃ | Not listed, expected < -20.6 | 1.26 x 10⁻¹²[2] |

| This compound | CH₃COC(CH₃)₂C₂H₅ | Not determined, predicted < -21 | Not determined |

Data sourced from Mayr's Database of Reactivity Parameters and atmospheric chemistry literature.[2]

Experimental and Computational Protocols

Experimental Determination of Electrophilicity

A robust method for quantifying the electrophilicity of this compound involves kinetic analysis of its reaction with a reference nucleophile. A common approach is to use pseudo-first-order conditions and monitor the reaction progress using spectroscopy.

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a reference nucleophile (e.g., sodium borohydride (B1222165) or a stabilized carbanion).

Materials:

-

This compound (high purity)

-

Reference nucleophile (e.g., Sodium Borohydride)

-

Anhydrous solvent (e.g., isopropanol (B130326) for NaBH₄ reduction)

-

Internal standard (for NMR or GC analysis, e.g., durene)

-

Thermostatted reaction vessel

-

Spectrometer (UV-Vis, NMR, or FT-IR) or Gas Chromatograph (GC)

Methodology:

-

Preparation: Prepare stock solutions of this compound and the nucleophile in the chosen anhydrous solvent. The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the ketone.

-

Reaction Initiation: Equilibrate the ketone solution to the desired temperature (e.g., 25.0 °C) in the thermostatted vessel. Initiate the reaction by adding the excess nucleophile solution with vigorous stirring.

-

Monitoring: Monitor the disappearance of the this compound peak over time.

-

NMR Spectroscopy: Acquire spectra at regular intervals. Integrate the ketone's characteristic carbonyl carbon peak (~210-215 ppm in ¹³C NMR) or a unique proton signal relative to an inert internal standard.

-

GC Analysis: Withdraw aliquots at timed intervals, quench the reaction (e.g., with a weak acid), and analyze the concentration of the ketone relative to an internal standard.

-

UV-Vis Spectroscopy: If using a colored nucleophile, monitor the decay of its absorbance at its λ_max.

-

-

Data Analysis: Plot the natural logarithm of the ketone concentration (ln[Ketone]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

-

Calculation of k₂: The second-order rate constant (k₂) is calculated by dividing the observed rate constant (k_obs) by the concentration of the excess nucleophile: k₂ = k_obs / [Nucleophile].

-

Mayr's Parameter Derivation (Optional): If a reference nucleophile from Mayr's database is used, the electrophilicity parameter E can be calculated using the equation: log(k₂) = s(N + E), where s and N are the known parameters for the nucleophile.

The workflow for this experimental protocol is depicted below.

Caption: Experimental workflow for kinetic analysis.

Computational Assessment of Electrophilicity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide powerful insights into the intrinsic properties of a molecule that govern its electrophilicity.

Objective: To calculate electronic properties of this compound that correlate with its electrophilicity, such as LUMO energy and partial atomic charges.

Software: A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

Methodology:

-

Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: From the optimized structure, calculate:

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a higher electrophilicity, as the molecule is a better electron acceptor.

-

Partial Atomic Charges: Calculate the partial charge on the carbonyl carbon using a population analysis method (e.g., Natural Bond Orbital - NBO, or Mulliken). A more positive partial charge suggests a more electrophilic center.

-

-

Conceptual DFT (Optional): Calculate the global electrophilicity index (ω) as defined by Parr: ω = μ² / (2η), where μ is the electronic chemical potential and η is the chemical hardness. These can be approximated from the energies of the HOMO and LUMO.

These computational results can be used to compare the intrinsic electrophilicity of this compound with other ketones in a systematic and quantitative manner, helping to rationalize experimentally observed reactivity trends.

Conclusion

The electrophilicity of this compound is a classic example of sterically controlled reactivity. While its carbonyl group possesses inherent electrophilic character, the pronounced steric hindrance from the adjacent quaternary carbon atom is the dominant factor governing its interactions with nucleophiles. This leads to a significantly reduced reaction rate compared to less bulky ketones. For professionals in drug development and chemical synthesis, this property can be both a challenge and an opportunity—requiring tailored reaction conditions while offering potential for enhanced selectivity. The experimental and computational protocols outlined in this guide provide a framework for the quantitative investigation of this and other sterically demanding electrophiles, enabling a more predictive approach to reaction design and development.

References

Steric Hindrance Effects in 3,3-Dimethyl-2-Pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the steric hindrance effects in 3,3-dimethyl-2-pentanone. The presence of a quaternary carbon atom adjacent to the carbonyl group significantly influences the molecule's reactivity and spectroscopic properties. This document outlines the theoretical basis for these effects, presents comparative quantitative data, details experimental protocols for their investigation, and provides visual representations of the underlying principles. This information is critical for chemists and drug development professionals seeking to understand and manipulate the reactivity of sterically hindered ketones in complex organic syntheses.

Introduction

This compound, also known as methyl tert-pentyl ketone, is an aliphatic ketone characterized by a sterically demanding tert-pentyl group bonded to the carbonyl carbon. This structural feature is the primary determinant of its chemical behavior, distinguishing it from less hindered ketones. The bulky nature of the gem-dimethyl group on the α-carbon creates significant steric shielding around the electrophilic carbonyl carbon. This guide explores the profound impact of this steric hindrance on nucleophilic addition reactions and enolate formation, two fundamental classes of reactions for ketones.

The Role of Steric Hindrance in Reactivity

Nucleophilic Addition Reactions

Nucleophilic attack on a carbonyl carbon proceeds through a transition state where the geometry changes from trigonal planar (sp²) to tetrahedral (sp³). The presence of bulky substituents on the α-carbon raises the energy of this transition state, thereby slowing the reaction rate. In this compound, the tert-pentyl group effectively shields the carbonyl carbon, impeding the approach of nucleophiles.[1] This effect is particularly pronounced with larger nucleophiles.

A classic example of this is the reduction of ketones using hydride reagents like sodium borohydride (B1222165) (NaBH₄). The rate of reduction is significantly slower for this compound compared to a less hindered analog such as 3-pentanone (B124093).

Enolate Formation

For ketones with α-hydrogens, base-catalyzed enolate formation is a key reaction. In unsymmetrical ketones, the regioselectivity of deprotonation is influenced by both kinetic and thermodynamic factors. Steric hindrance plays a crucial role in this process. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate by abstracting the least sterically hindered proton.[1] However, this compound lacks α-hydrogens on the C3 carbon, meaning enolization can only occur at the C1 methyl group. The steric bulk at C3 can still influence the rate of enolate formation at C1 compared to a less hindered ketone.

Quantitative Analysis of Steric Effects

To quantify the impact of steric hindrance, we can compare the spectroscopic and kinetic data of this compound with a non-hindered analog, 3-pentanone.

Spectroscopic Data

Spectroscopic techniques such as Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy can reveal electronic changes in the carbonyl group influenced by its steric environment.

Table 1: Comparative Spectroscopic Data for this compound and 3-Pentanone

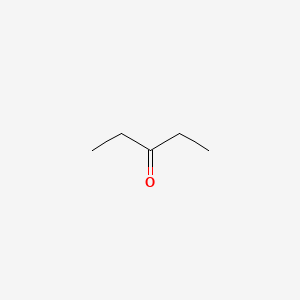

| Compound | Structure | Carbonyl IR Stretch (cm⁻¹) | Carbonyl ¹³C NMR Shift (ppm) |

| This compound |  | ~1715 | ~215 |

| 3-Pentanone |  | ~1715[2] | ~210.8[3] |

Note: Specific experimental values for this compound can vary slightly based on solvent and instrumentation. The provided values are typical for aliphatic ketones of this type.

While significant shifts in the carbonyl stretching frequency due to alkyl steric hindrance are not always pronounced, the ¹³C NMR chemical shift of the carbonyl carbon can be more sensitive to the local electronic and steric environment. Increased steric bulk can sometimes lead to a downfield shift in the carbonyl carbon resonance.

Kinetic Data

The most direct measure of steric hindrance is through the comparison of reaction rates. The reduction of ketones with sodium borohydride is a suitable reaction for this purpose.

Table 2: Relative Reaction Rates for the Reduction of Ketones

| Compound | Relative Rate (k_rel) |

| This compound | Significantly < 1 |

| 3-Pentanone | 1 (Reference) |

Experimental Protocols

Comparative Reduction of this compound and 3-Pentanone

Objective: To qualitatively and quantitatively compare the rate of reduction of a sterically hindered ketone and a non-hindered ketone using sodium borohydride.

Materials:

-

This compound

-

3-Pentanone

-

Sodium borohydride (NaBH₄)

-

Ethanol (B145695) (or Methanol)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., 7:3 hexane:ethyl acetate)

-

NMR spectrometer

-

IR spectrometer

-

Gas Chromatograph-Mass Spectrometer (GC-MS) (optional)

Procedure:

-

Reaction Setup: Prepare two separate reaction flasks. In the first flask, dissolve a known amount of this compound (e.g., 1 mmol) in a set volume of ethanol (e.g., 10 mL). In the second flask, dissolve an equimolar amount of 3-pentanone in the same volume of ethanol.

-

Initiation: To each flask, add a standardized solution of NaBH₄ in ethanol (e.g., 0.25 molar equivalents). Start a timer immediately upon addition.

-

Reaction Monitoring (TLC): At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Spot a reference of the starting ketone on the same plate. Develop the TLC plate in the chosen solvent system and visualize the spots (e.g., using an iodine chamber or UV light if applicable). The disappearance of the starting material spot and the appearance of the product alcohol spot (which will have a different Rf value) indicates the progress of the reaction.

-

Reaction Monitoring (Spectroscopy): For a more quantitative analysis, the reaction can be monitored in real-time using an in-situ IR probe to follow the disappearance of the carbonyl peak, or by taking aliquots at time intervals, quenching the reaction, and analyzing the composition by GC or ¹H NMR.

-

Workup: After a set period (e.g., 1 hour), or once the reaction in the 3-pentanone flask has gone to completion as indicated by TLC, quench both reactions by adding a small amount of acetone (B3395972) followed by water.

-

Extraction: Extract the products with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Analyze the product mixtures from both reactions using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the corresponding alcohols (3,3-dimethyl-2-pentanol and 3-pentanol) and to estimate the extent of conversion by comparing the integrations of reactant and product signals.

Visualizing Steric Effects and Experimental Logic

Diagrams generated using Graphviz (DOT language) can help visualize the concepts discussed.

Conclusion

The steric hindrance imparted by the tert-pentyl group in this compound is a dominant factor in its chemical reactivity. It significantly retards the rate of nucleophilic addition reactions by increasing the activation energy of the tetrahedral transition state. This effect can be quantitatively assessed by comparing its reaction kinetics and spectroscopic properties with those of a non-hindered analog like 3-pentanone. For professionals in drug development and organic synthesis, a thorough understanding of these steric effects is essential for predicting reaction outcomes, designing synthetic routes, and developing selective chemical transformations. The experimental protocols outlined in this guide provide a framework for the practical investigation of these important molecular properties.

References

- 1. Steric effects on the carbonyl stretching frequencies of alkyl styryl ketones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Solved I know for a fact that this IR spectra is | Chegg.com [chegg.com]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

molecular weight and formula of 3,3-dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 3,3-dimethyl-2-pentanone, a valuable intermediate in pharmaceutical and chemical synthesis.

Core Molecular and Physical Properties

This compound, also known as methyl tert-pentyl ketone, is a colorless liquid with the chemical formula C₇H₁₄O.[1][2][3] Its molecular weight is approximately 114.19 g/mol .[1][2][4] The structure features a ketone functional group at the second carbon position and two methyl groups on the third carbon, creating a sterically hindered environment around the carbonyl group. This structural feature significantly influences its reactivity.[1]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [2][3][4][5] |

| Molecular Weight | 114.19 g/mol | [1][2][4] |

| CAS Number | 20669-04-9 | [1][2][4][5] |

| Boiling Point | 131-132 °C at 760 mmHg | [5] |

| Density | 0.808 g/cm³ | [5] |

| Flash Point | 22.4 °C | [5] |

| Refractive Index | 1.403 | [5] |

| Vapor Pressure | 10.8 mmHg at 25°C | [5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Mass spectrometry data (electron ionization) is available through the National Institute of Standards and Technology (NIST) database.[6] Predicted ¹H NMR and ¹³C NMR spectra can also be found in various chemical databases.[4]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry protocols. Its reactivity is primarily centered around the electrophilic carbonyl carbon.

Experimental Protocol: Synthesis via Oxidation of 3,3-Dimethyl-2-pentanol (B21356)

A common and reliable method for the preparation of this compound is the oxidation of the corresponding secondary alcohol, 3,3-dimethyl-2-pentanol.[1]

Materials:

-

3,3-Dimethyl-2-pentanol

-

Pyridinium (B92312) chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-2-pentanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor (H225).[2][4] It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[7][8] No smoking.

-

Keep the container tightly closed.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

In case of fire, use CO₂, dry chemical, or foam for extinction.[8]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[7][8]

References

- 1. This compound | 20669-04-9 | Benchchem [benchchem.com]

- 2. This compound | C7H14O | CID 140738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,3-dimethylpentan-2-one | CAS#:20669-04-9 | Chemsrc [chemsrc.com]

- 6. C2H5C(CH3)2COCH3 [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

The Pivotal Role of 3,3-Dimethyl-2-pentanone as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-pentanone, a seven-carbon branched-chain ketone, serves as a crucial chemical intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, including a sterically hindered carbonyl group, make it a valuable building block in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound as a chemical intermediate, with a focus on its role in the development of antifungal and hypoglycemic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₇H₁₄O. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| IUPAC Name | 3,3-dimethylpentan-2-one |

| CAS Number | 20669-04-9 |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 135-137 °C |

| Density | 0.815 g/cm³ |

| Appearance | Colorless liquid |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Key synthetic strategies include the oxidation of the corresponding secondary alcohol, α,α-dimethylation of 2-pentanone, and a malonic ester-type synthesis.

Synthesis via Oxidation of 3,3-Dimethyl-2-pentanol

A common and efficient method for the synthesis of this compound is the oxidation of its precursor alcohol, 3,3-Dimethyl-2-pentanol. The precursor alcohol can be readily synthesized via a Grignard reaction between acetaldehyde (B116499) and tert-pentylmagnesium bromide.

Experimental Protocol: Synthesis of 3,3-Dimethyl-2-pentanol

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-chloro-2-methylbutane (B165293) (1.0 equiv.) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure the complete formation of tert-pentylmagnesium bromide.

-

Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of freshly distilled acetaldehyde (1.1 equiv.) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Quenching and Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for an additional hour. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 3,3-Dimethyl-2-pentanol can be purified by fractional distillation.

Experimental Protocol: Oxidation of 3,3-Dimethyl-2-pentanol to this compound

-

PCC Oxidation: To a stirred suspension of pyridinium (B92312) chlorochromate (PCC, 1.5 equiv.) and celite in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask, add a solution of 3,3-Dimethyl-2-pentanol (1.0 equiv.) in DCM dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude this compound can be purified by distillation to yield a colorless liquid.

Synthesis via α,α-Dimethylation of 2-Pentanone

This method involves the direct methylation of the α-carbon of 2-pentanone. Due to the presence of two enolizable positions, regioselectivity can be a challenge. The use of a strong, sterically hindered base like potassium tert-butoxide favors the formation of the thermodynamic enolate at the more substituted α-carbon.

Experimental Protocol: α,α-Dimethylation of 2-Pentanone

-

First Methylation: To a solution of 2-pentanone (1.0 equiv.) in anhydrous tert-butanol, add potassium tert-butoxide (1.1 equiv.) at room temperature under an inert atmosphere. Stir the mixture for 30 minutes. Add methyl iodide (1.1 equiv.) dropwise and continue stirring for 2-3 hours.

-

Second Methylation: To the reaction mixture from the first step, add another portion of potassium tert-butoxide (1.1 equiv.) and stir for 30 minutes. Then, add a second portion of methyl iodide (1.1 equiv.) and stir overnight at room temperature.

-

Work-up and Purification: Quench the reaction with water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by fractional distillation to isolate this compound.

Role as a Chemical Intermediate in Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of various pharmaceutically active compounds, including antifungal agents and oral hypoglycemic drugs.

Synthesis of 1,2,4-Triazole (B32235) Antifungal Agents

Many potent antifungal drugs, such as fluconazole (B54011) and voriconazole, feature a 1,2,4-triazole moiety. This compound can be utilized as a starting material to construct the core structure of novel triazole-based antifungal candidates. The synthesis typically involves an initial α-halogenation of the ketone, followed by nucleophilic substitution with 1,2,4-triazole. The resulting intermediate can be further functionalized to introduce the desired side chains.

Synthesis of Oral Hypoglycemic Agents

This compound is a precursor for the synthesis of 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid derivatives, which have shown potential as oral hypoglycemic agents.[1] This transformation involves a multi-step sequence that begins with a condensation reaction to form a pyridine (B92270) ring, followed by further modifications to introduce the carboxylic acid functionality.

Quantitative Data Summary

The following table summarizes the reported yields for various synthetic transformations involving this compound.

| Reaction | Starting Material | Product | Yield (%) |

| Synthesis from Acetic anhydride (B1165640) and Neopentylmagnesium chloride | Acetic anhydride | This compound | 27 |

| Malonic Ester Synthesis (general) | 2,2-Dimethyl butyryl chloride | This compound | High |

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its sterically hindered structure provides unique opportunities for selective transformations. This guide has provided a comprehensive overview of its synthesis and its role as a precursor to important classes of bioactive molecules. The detailed experimental protocols and synthetic pathways presented herein are intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug discovery, enabling the further exploration and utilization of this important building block.

References

An In-depth Technical Guide on the Thermophysical Properties of 3,3-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical data for 3,3-dimethyl-2-pentanone (CAS No: 20669-04-9). The information is curated for professionals in research, scientific, and drug development fields, presenting key data in a structured format, detailing experimental methodologies, and providing visualizations for clarity.

Physicochemical and Thermophysical Data

The following tables summarize the key physicochemical and thermophysical properties of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| IUPAC Name | 3,3-dimethylpentan-2-one | [1] |

| Boiling Point | 131-132 °C (at 760 mmHg) | [3] |

| Melting Point | 78-79 °C | [3] |

| Density | 0.808 g/cm³ | [3] |

| Refractive Index | 1.403 | [3] |

Table 2: Health and Safety Data

| Property | Value | Reference |

| Flash Point | 22.4 °C | [3] |

| Vapor Pressure | 10.8 mmHg (at 25 °C) | [3] |

Table 3: Critically Evaluated Thermophysical Data from NIST/TRC Web Thermo Tables

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data. The following properties for this compound are available through the NIST/TRC Web Thermo Tables (WTT) and are recommended for use in critical applications.

| Property | Phase | Temperature/Pressure Range |

| Density | Liquid in equilibrium with Gas | 190 K to 602 K |

| Gas | 300 K to 580 K; 0.0006 kPa to 570.697 kPa | |

| Viscosity | Gas | 410 K to 900 K |

| Liquid in equilibrium with Gas | 270 K to 600 K | |

| Thermal Conductivity | Gas | 410 K to 900 K |

| Liquid in equilibrium with Gas | 200 K to 540 K | |

| Enthalpy (Heat Capacity) | Liquid in equilibrium with Gas | 250 K to 589.96 K |

| Ideal Gas | 200 K to 1000 K | |

| Entropy | Ideal Gas | 200 K to 1000 K |

| Liquid in equilibrium with Gas | 250 K to 589.96 K |

Note: Access to the full dataset may require a subscription to the NIST Standard Reference Database.

Experimental Protocols for Thermophysical Property Determination

Detailed experimental protocols are crucial for the accurate and reproducible measurement of thermophysical properties. Below are generalized yet detailed methodologies applicable to ketones like this compound.

2.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[4]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a heat source.

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with a high-boiling point oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

2.2. Density Measurement (Gravimetric Buoyancy Method)

This method is based on Archimedes' principle and is widely used for its accuracy.[3][5]

-

Apparatus: Analytical balance with a density kit, a sinker of known volume (e.g., glass), and a temperature-controlled liquid bath.

-

Procedure:

-

The sinker is first weighed in air.

-

The sinker is then immersed in the liquid sample (this compound), and its apparent weight is measured. The temperature of the liquid should be precisely controlled and recorded.

-

The density of the liquid is calculated using the formula: ρ = (m_air - m_liquid) / V_sinker where ρ is the density of the liquid, m_air is the mass of the sinker in air, m_liquid is the apparent mass of the sinker in the liquid, and V_sinker is the volume of the sinker.[3]

-

2.3. Viscosity Measurement (Rotational Viscometer)

Rotational viscometers measure the torque required to rotate a spindle in a fluid, providing a measure of the fluid's resistance to flow.[6][7]

-

Apparatus: Rotational viscometer with a suitable spindle, a temperature-controlled sample container.

-

Procedure:

-

The liquid sample is placed in the sample container, and the temperature is allowed to equilibrate.

-

The appropriate spindle is selected and immersed in the liquid to the marked level.

-

The viscometer is turned on, and the spindle is rotated at a known speed.

-

The instrument measures the torque required to overcome the viscous drag of the fluid against the spindle.

-

This torque reading is then converted to a viscosity value (in centipoise or Pascal-seconds) by the instrument's calibration factor. Measurements should be taken at various rotational speeds to check for Newtonian behavior.[8]

-

2.4. Thermal Conductivity Measurement (Transient Hot Wire Method)

The transient hot wire (THW) method is a precise and popular technique for measuring the thermal conductivity of liquids.[9][10]

-

Apparatus: A thin platinum wire suspended in the liquid sample, a power source, a Wheatstone bridge for resistance measurement, and a data acquisition system.

-

Procedure:

-

The platinum wire acts as both a heating element and a resistance thermometer.

-

A step voltage is applied to the wire, causing its temperature to rise.

-

The rate of temperature increase is measured by monitoring the change in the wire's resistance over a short period (a few seconds).

-

The thermal conductivity of the liquid is determined from the rate of temperature rise of the wire, as the heat generated by the wire dissipates into the surrounding liquid. The method minimizes the effects of convection.[9]

-

2.5. Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

DSC is a powerful technique for measuring the heat capacity of a substance.[11]

-

Apparatus: Differential Scanning Calorimeter, hermetically sealed sample pans (e.g., aluminum).

-

Procedure:

-

A small, accurately weighed sample of the liquid is sealed in a sample pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate over the desired temperature range.

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The heat capacity of the sample is determined by comparing the heat flow to that of a known standard (e.g., sapphire) run under the same conditions.[11]

-

Synthesis and Spectroscopic Characterization

This compound can be synthesized through various organic chemistry routes. One common method involves the acylation of an organometallic reagent. Spectroscopic techniques are essential for confirming the structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show distinct signals for the different proton environments in the molecule.

-

¹³C NMR spectroscopy is characterized by a signal for the carbonyl carbon typically in the range of 210–215 ppm.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of a ketone.[1]

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination and analysis of the thermophysical properties of this compound.

References

- 1. This compound | 20669-04-9 | Benchchem [benchchem.com]

- 2. This compound | C7H14O | CID 140738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. cscscientific.com [cscscientific.com]

- 7. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. iieta.org [iieta.org]

- 10. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 11. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Note: Multi-Step Synthesis of 3,3-Dimethyl-2-pentanone from 3,3-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a five-step synthetic protocol for the preparation of 3,3-dimethyl-2-pentanone from the unactivated alkane, 3,3-dimethylpentane (B146829). The synthesis involves a sequence of regioselective halogenation, dehydrohalogenation, epoxidation, epoxide ring-opening, and subsequent oxidation. This pathway provides a viable route for the functionalization of a simple alkane to a more complex ketone, a valuable building block in organic synthesis. Detailed experimental procedures, including reaction conditions and purification methods, are provided for each step. Quantitative data, including estimated yields, and spectroscopic data for the product and key intermediates are summarized for reference.

Introduction

The selective functionalization of alkanes is a significant challenge in synthetic organic chemistry due to their inherent inertness. This application note addresses this challenge by outlining a comprehensive multi-step synthesis to convert 3,3-dimethylpentane into this compound. This transformation is of interest as ketones are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The described synthetic route proceeds through a series of well-established organic reactions, each optimized for the specific substrate to achieve the desired transformation.

Overall Synthetic Pathway

The synthesis of this compound from 3,3-dimethylpentane is accomplished through the following five-step sequence:

-

Regioselective Chlorination: Introduction of a chlorine atom at the C2 position of 3,3-dimethylpentane via free-radical halogenation.

-

Dehydrohalogenation: Elimination of hydrogen chloride to form the alkene, 3,3-dimethyl-2-pentene.

-

Epoxidation: Conversion of the alkene to 2,3-epoxy-3,3-dimethylpentane using a peroxy acid.

-

Acid-Catalyzed Epoxide Ring-Opening: Hydrolysis of the epoxide to yield the secondary alcohol, 3,3-dimethyl-2-pentanol (B21356).

-

Oxidation: Oxidation of the secondary alcohol to the final product, this compound.

Figure 1. Synthetic workflow for the conversion of 3,3-dimethylpentane to this compound.

Data Presentation

The following tables summarize the expected yields for each synthetic step and the key spectroscopic data for the starting material, intermediates, and the final product.

Table 1: Summary of Synthetic Steps and Estimated Yields

| Step | Transformation | Reagents and Conditions | Estimated Yield (%) |

| 1 | 3,3-Dimethylpentane → 2-Chloro-3,3-dimethylpentane | Cl₂, UV light | 45-55% |

| 2 | 2-Chloro-3,3-dimethylpentane → 3,3-Dimethyl-2-pentene | KOH, ethanol, heat | 70-80% |

| 3 | 3,3-Dimethyl-2-pentene → 2,3-Epoxy-3,3-dimethylpentane | m-CPBA, CH₂Cl₂ | 85-95% |

| 4 | 2,3-Epoxy-3,3-dimethylpentane → 3,3-Dimethyl-2-pentanol | Dilute H₂SO₄, H₂O/THF | 80-90% |

| 5 | 3,3-Dimethyl-2-pentanol → this compound | PCC, CH₂Cl₂ | 85-95% |

| Overall | 3,3-Dimethylpentane → this compound | ~20-35% |

Table 2: Spectroscopic Data of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 3,3-Dimethylpentane | C₇H₁₆ | 100.21 | 0.79 (t, 6H), 0.79 (s, 6H), 1.20 (q, 4H)[1] | 8.3, 25.5, 36.4, 41.9 | 2965, 1470, 1365 | 100 (M+), 85, 71, 57, 43 |

| 2-Chloro-3,3-dimethylpentane | C₇H₁₅Cl | 134.65 | Not readily available | Not readily available | Not readily available | 134 (M+), 99, 71, 57 |

| 3,3-Dimethyl-2-pentene | C₇H₁₄ | 98.19 | 0.94 (t, 3H), 1.63 (s, 3H), 1.64 (s, 3H), 2.03 (q, 2H)[2] | 12.3, 20.8, 22.5, 35.8, 125.1, 133.4 | 2960, 1460, 1375 | 98 (M+), 83, 69, 55 |

| 2,3-Epoxy-3,3-dimethylpentane | C₇H₁₄O | 114.19 | Not readily available | Not readily available | ~3000 (C-H), ~1250 (C-O) | 114 (M+), 99, 71, 57 |

| 3,3-Dimethyl-2-pentanol | C₇H₁₆O | 116.20 | 0.85 (s, 6H), 0.88 (t, 3H), 1.12 (d, 3H), 1.2-1.4 (m, 2H), 3.65 (q, 1H) | Not readily available | 3350 (br, O-H), 2960, 1470, 1080 | 116 (M+), 101, 87, 73, 59, 45[3] |

| This compound | C₇H₁₄O | 114.19 | 0.82 (t, 3H), 1.05 (s, 6H), 2.09 (s, 3H), 2.40 (q, 2H) | 8.1, 25.1, 26.3, 34.7, 44.8, 215.2 | 2970, 1710 (C=O), 1465, 1370 | 114 (M+), 99, 85, 57, 43[4] |

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates with visualization by UV light or appropriate staining agents. Column chromatography for purification should be performed using silica gel (230-400 mesh).

Step 1: Regioselective Chlorination of 3,3-Dimethylpentane

Objective: To synthesize 2-chloro-3,3-dimethylpentane.

Protocol:

-

In a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, place 3,3-dimethylpentane (1.0 eq).

-

Cool the vessel in an ice-water bath.

-

Introduce chlorine gas (Cl₂, 1.0 eq) slowly into the stirred solution while irradiating the mixture with a UV lamp (e.g., 254 nm).

-

Monitor the reaction progress by GC-MS to determine the ratio of chlorinated products. Free-radical chlorination is not highly selective, and a mixture of monochlorinated isomers is expected.[5] The relative reactivity of C-H bonds is tertiary > secondary > primary.[6]

-

Once the desired level of conversion is reached, stop the flow of chlorine and the UV irradiation.

-

Bubble nitrogen gas through the solution to remove any remaining chlorine and HCl.

-

The crude product mixture is then purified by fractional distillation to isolate 2-chloro-3,3-dimethylpentane from other isomers.

Step 2: Dehydrohalogenation of 2-Chloro-3,3-dimethylpentane

Objective: To synthesize 3,3-dimethyl-2-pentene.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of potassium hydroxide (B78521) (KOH, 1.5 eq) in ethanol.

-

Add 2-chloro-3,3-dimethylpentane (1.0 eq) to the ethanolic KOH solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS. The elimination reaction should favor the formation of the more substituted (Zaitsev) alkene, 3,3-dimethyl-2-pentene.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure 3,3-dimethyl-2-pentene.

Step 3: Epoxidation of 3,3-Dimethyl-2-pentene

Objective: To synthesize 2,3-epoxy-3,3-dimethylpentane.

Protocol:

-

In a round-bottom flask, dissolve 3,3-dimethyl-2-pentene (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in CH₂Cl₂.

-

Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting alkene is consumed (monitored by TLC). This reaction is typically complete within a few hours.[4][7]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide. The product can be purified by flash column chromatography if necessary.

Step 4: Acid-Catalyzed Ring-Opening of 2,3-Epoxy-3,3-dimethylpentane

Objective: To synthesize 3,3-dimethyl-2-pentanol.

Protocol:

-

Dissolve the crude 2,3-epoxy-3,3-dimethylpentane (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).

-

To this solution, add a catalytic amount of a strong acid, such as dilute sulfuric acid (H₂SO₄).

-

Stir the reaction mixture at room temperature and monitor the disappearance of the epoxide by TLC. The acid-catalyzed ring-opening will proceed with the nucleophilic attack of water at the more substituted carbon of the protonated epoxide.[8][9]

-